2-(1-Nitronaphthalen-2-yl)acetonitrile
Overview
Description
2-(1-Nitronaphthalen-2-yl)acetonitrile is a chemical compound with the molecular formula C12H8N2O2 . It is used in various chemical reactions and has a molecular weight of 212.20412 .
Synthesis Analysis
The synthesis of 2-(1-Nitronaphthalen-2-yl)acetonitrile and similar compounds often involves the use of catalysts and specific reaction conditions . For instance, one synthesis method involves the use of potassium tert-butoxide in N,N-dimethyl-formamide at -24℃ for 2.5 hours .Molecular Structure Analysis
The molecular structure of 2-(1-Nitronaphthalen-2-yl)acetonitrile is represented by the linear formula C12H9N . The InChI code for this compound is 1S/C12H9N/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8H2 .Scientific Research Applications
Photochemical Studies
Research into the photoinduced reactions of nitronaphthalenes, including 2-(1-Nitronaphthalen-2-yl)acetonitrile, has been conducted to understand their behavior in various solvents. For instance, Görner and Döpp (2002) explored the photoreduction induced by electron transfer in the presence of different amines, observing the formation of radical anions and nitrosonaphthalenes as products (Görner & Döpp, 2002). Similarly, Crespo-Hernández and colleagues (2013) examined the excited-state dynamics in nitronaphthalene derivatives, revealing ultrafast intersystem crossing to the triplet state (Crespo-Hernández et al., 2013).
Reactions with Active Methylene Compounds
Studies by Tomioka et al. (1981) investigated the reactions of 2-nitronaphthalenes with active methylene compounds, yielding various products including 2-aminonaphthalene-1-carbonitriles and cyanoacetyl derivatives (Tomioka et al., 1981).
Electrophilic and Charge-Transfer Nitration
Kim et al. (1992) delved into the mechanisms of electrophilic and charge-transfer nitration of naphthalene, which can provide insights into the reactivity of 2-(1-Nitronaphthalen-2-yl)acetonitrile. This study highlighted the critical role of the naphthalene cation radical in these nitrations (Kim et al., 1992).
Application in Battery Technology
The potential of 1-nitronaphthalene as a cathode material for magnesium reserve batteries has been explored by Thirunakaran et al. (1996). This research could extend to related compounds like 2-(1-Nitronaphthalen-2-yl)acetonitrile for similar applications (Thirunakaran et al., 1996).
properties
IUPAC Name |
2-(1-nitronaphthalen-2-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c13-8-7-10-6-5-9-3-1-2-4-11(9)12(10)14(15)16/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLAUIORAXTLOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363292 | |
Record name | 2-Naphthaleneacetonitrile, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89278-00-2 | |
Record name | 2-Naphthaleneacetonitrile, 1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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